molecular formula C9H11IO B8705165 2-(4-Iodophenyl)propan-2-ol

2-(4-Iodophenyl)propan-2-ol

Cat. No. B8705165
M. Wt: 262.09 g/mol
InChI Key: KIFWITFXDKZMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Iodophenyl)propan-2-ol is a useful research compound. Its molecular formula is C9H11IO and its molecular weight is 262.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Iodophenyl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Iodophenyl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Iodophenyl)propan-2-ol

Molecular Formula

C9H11IO

Molecular Weight

262.09 g/mol

IUPAC Name

2-(4-iodophenyl)propan-2-ol

InChI

InChI=1S/C9H11IO/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,11H,1-2H3

InChI Key

KIFWITFXDKZMJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)I)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2.76 grams of ethyl-4-iodobenzoate in 10 ml. of ether is placed in a dry flask. The solution is cooled in an ice bath and is stirred. Over a 5-minute period, 26.5 ml. of a 1.52 M ethereal solution of methyl magnesium bromide is added. The solution is stirred for 3 hours while in the ice bath. Water (6 ml.) is added dropwise while stirring. The solution is filtered and the filter cake is washed with six 20 ml. portions of ether. The combined ether phases are dried over magnesium sulfate and filtered. Removal of the ether gives α,α-dimethyl-4-iodobenzyl alcohol as a clear, light yellow liquid.
Quantity
2.76 g
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reactant
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ethereal solution
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reactant
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[Compound]
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ice
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0 (± 1) mol
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6 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a cooled (ice/H2O) solution of 2.76 g of ethyl 4-iodobenzoate (prepared as described in Step 1) in 10 ml of anhyd. Et2O was added, over a 5 minutes period, 26.5 ml of 1.52M CH3MgBr/Et2O solution. The mixture was stirred at ice bath temperature for 2.5 hours and then quenched by slow addition of 6 ml of H2O. The reaction mixture was filtered and the solid residue rinsed with ether. The combined filtrates were dried over MgSO4 and concentrated under vacuum to provide the title compound as a clear yellowish liquid.
[Compound]
Name
ice H2O
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reactant
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2.76 g
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reactant
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26.5 mL
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reactant
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0 (± 1) mol
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solvent
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